![molecular formula C16H11ClN4O3 B2486380 N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321534-57-0](/img/structure/B2486380.png)
N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves several steps, including the reaction of specific aryl or heteroaryl halides with corresponding amines, followed by cyclization and functionalization processes to introduce various substituents into the pyrazole core. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved elemental analysis, FT-IR, NMR, and X-ray diffraction studies to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through single crystal X-ray diffraction studies. These structures are often characterized by specific dihedral angles between rings, indicating twisted conformations, and the presence of hydrogen bonds contributing to the stability of the molecule (Kant et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include nucleophilic substitutions, where halides in the pyrazole ring are displaced by nucleophiles such as fluoride. This method has been used for the synthesis of radiolabeled compounds for potential applications in imaging studies (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Physical properties of these compounds, such as thermal stability and crystallization behavior, can be assessed through various spectroscopic and thermal analysis techniques. For instance, the stability of a compound up to a specific temperature and its crystallization in the triclinic crystal system with specific space groups have been reported (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards different chemical agents and participation in various chemical reactions, are crucial for understanding the behavior of these compounds in chemical and biological systems. The interaction of pyrazole derivatives with cannabinoid receptors through specific conformational changes illustrates the significance of molecular structure in determining biological activity (Shim et al., 2002).
Scientific Research Applications
Molecular Structure and Interactions The compound N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide and its derivatives have been the subject of structural studies to understand their interactions and properties. For instance, certain derivatives exhibit interesting structural features, such as nearly planar hydrazinecarboxamide units, dihedral angles indicating the orientation of chlorophenyl groups with respect to pyrazole and benzene rings, and hydrogen bonding forming inversion dimers and chains. Additionally, π–π stacking interactions between benzene rings contribute to the stability and interaction of these molecules in the crystalline state (Kant et al., 2012).
Molecular Docking and Interaction Analysis The detailed molecular interaction and docking studies of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives provide insights into their binding and activity mechanisms. For example, certain derivatives have been analyzed for their interaction with the CB1 cannabinoid receptor, elucidating the conformations and energetics of different substituents and the spatial orientations required for receptor binding. This analysis helps in understanding the structural requirements for antagonist activity and potential therapeutic applications (Shim et al., 2002).
Crystal Structure and Hydrogen Bonding Patterns Studies focusing on the crystal structure of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives have revealed significant details about their molecular geometry, hydrogen bonding patterns, and overall stability. These investigations provide a deep understanding of the compound's solid-state properties and potential implications for its applications in various fields (Mu et al., 2012).
Mechanism of Action
Target of Action
Compounds with a pyrazole core have been known to interact with a variety of biological targets . For instance, some pyrazole derivatives have shown promising antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in various ways . For example, some pyrazole compounds have been found to inhibit enzymes or modulate receptor activity .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways . For instance, some pyrazole compounds have been found to interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects . For instance, some pyrazole compounds have been found to exhibit antileishmanial and antimalarial activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
properties
IUPAC Name |
N-(4-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDACULCCXCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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